N,N-diallyl-3,4-difluorobenzamide
Description
N,N-Diallyl-3,4-difluorobenzamide is a fluorinated benzamide derivative characterized by two allyl groups attached to the nitrogen atom of the benzamide core and fluorine atoms at the 3- and 4-positions of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic properties of the diallyl substituents, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H13F2NO |
|---|---|
Molecular Weight |
237.25 |
IUPAC Name |
3,4-difluoro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13F2NO/c1-3-7-16(8-4-2)13(17)10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2 |
InChI Key |
VIHHPYVHDQHAAJ-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares N,N-diallyl-3,4-difluorobenzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and biological activities:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): Fluorine atoms (3,4-difluoro in this compound) enhance metabolic stability and lipophilicity, improving membrane permeability . N-Alkyl/Aryl Groups: The diallyl groups in the target compound may reduce steric hindrance compared to CI-1040’s cyclopropylmethoxy group, possibly enhancing interaction with flexible enzyme active sites.
Pharmacokinetic and Metabolic Profiles CI-1040 undergoes extensive oxidative metabolism (14 metabolites identified), leading to rapid clearance and low plasma concentrations. Its acid metabolite (PD-0184264/zapnometinib) exhibited better bioavailability, driving its clinical development .
Applications Across Fields Pharmaceuticals: CI-1040 and zapnometinib target MEK/ERK pathways in oncology . Agrochemicals: Flutolanil and diflubenzuron (N-aryl benzamides) are fungicides and insect growth regulators, respectively . Chemical Synthesis: 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide serves as an intermediate, highlighting the versatility of fluorinated benzamides in synthetic chemistry .
Structure-Activity Relationship (SAR) Insights
- Fluorine Positioning: 3,4-Difluoro substitution (as in the target compound) may optimize π-π stacking and hydrogen bonding in enzyme binding pockets compared to 2,6-difluoro derivatives (e.g., ) .
Preparation Methods
Synthesis of 3,4-Difluorobenzoyl Chloride
3,4-Difluorobenzoyl chloride is typically prepared from 3,4-difluorobenzoic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via nucleophilic acyl substitution:
Optimal conditions include refluxing in anhydrous dichloromethane at 60–70°C for 4–6 hours, yielding >95% purity.
Acylation Reaction
Diallylamine reacts with 3,4-difluorobenzoyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) under inert atmosphere. Triethylamine is added to scavenge HCl, preventing protonation of the amine:
Key parameters:
-
Molar ratio : 1:1.1 (acyl chloride to amine) to ensure complete conversion.
-
Temperature : 0–5°C initially, then room temperature for 12 hours.
-
Yield : 82–88% after aqueous workup and column chromatography.
Hydrolysis of 3,4-Difluorobenzonitrile Followed by N-Allylation
This two-step approach is advantageous when the nitrile precursor is readily available.
Synthesis of 3,4-Difluorobenzonitrile
3,4-Difluorobenzonitrile is synthesized via halogen exchange using 3,4-dichlorobenzonitrile and potassium fluoride in the presence of a phase-transfer catalyst (e.g., 1,3-dimethyl-2-imidazolidinone). Reaction conditions:
Hydrolysis to 3,4-Difluorobenzamide
The nitrile is hydrolyzed to the amide using hydrogen peroxide and sodium hydroxide:
Conditions:
N-Allylation of 3,4-Difluorobenzamide
Allylation of the amide nitrogen requires strong bases (e.g., NaH or KOtBu) to deprotonate the amide. Allyl bromide is then introduced:
Challenges include over-alkylation and side reactions. Yield: 70–75% after purification.
Coupling of 3,4-Difluorobenzoic Acid with Diallylamine
Carbodiimide-mediated coupling offers an alternative to acyl chlorides, though it is less industrially prevalent due to cost.
Activation of Carboxylic Acid
3,4-Difluorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Amide Bond Formation
The activated ester reacts with diallylamine:
Yield : 78–80% in dimethylformamide (DMF) at 0°C.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Direct Acylation | 3,4-Difluorobenzoyl chloride | 88% | >99% | High | Moderate (HCl waste) |
| Nitrile Hydrolysis + Allylation | 3,4-Difluorobenzonitrile | 70% | 98% | Moderate | Low |
| Carbodiimide Coupling | 3,4-Difluorobenzoic acid | 80% | 97% | Low | High (toxic reagents) |
Key Findings :
-
Direct acylation is optimal for industrial-scale production due to fewer steps and higher yields.
-
Nitrile hydrolysis is preferable when acyl chloride synthesis is impractical, though allylation efficiency limits overall yield.
-
Coupling methods are reserved for lab-scale synthesis due to reagent costs and waste.
Industrial Considerations and Optimization
Solvent Recovery
Catalytic Improvements
Q & A
Q. What are the recommended methods for synthesizing N,N-diallyl-3,4-difluorobenzamide with high purity?
To synthesize This compound, a two-step approach is typically employed:
Amide bond formation : React 3,4-difluorobenzoyl chloride with diallylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor the reaction via TLC (silica gel, hexane:ethyl acetate 4:1).
Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol yields >95% purity . Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via / NMR and high-resolution mass spectrometry (HRMS).
Q. How can the structural integrity of this compound be validated post-synthesis?
Key techniques include:
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Compare unit cell parameters (e.g., monoclinic system, space group P21/n) and bond lengths/angles to literature analogs like N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide (e.g., C=O bond length ~1.22 Å, C-F ~1.34 Å) .
- Vibrational spectroscopy : FT-IR peaks at ~1680 cm (amide C=O stretch) and ~1240 cm (C-F stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from:
- Varied assay conditions : Standardize biological assays (e.g., IL6/STAT3 pathway inhibition) using consistent cell lines (e.g., HEK293T) and control compounds like 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide .
- Structural analogs : Compare substituent effects (e.g., N-alkyl vs. N-aryl groups) using QSAR models to isolate electronic or steric influences on activity .
Q. What experimental strategies optimize the selectivity of this compound in targeting protein kinases?
- Computational docking : Use AutoDock Vina to screen against kinase domains (e.g., PDB IDs 1ATP, 3LCK) to predict binding poses. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu91 in EGFR) .
- Kinase profiling : Test against a panel of 50+ kinases (e.g., CDK2, Aurora A) at 1 µM. Use ATP-competitive inhibitors (e.g., staurosporine) as controls to validate mechanism .
Q. How do crystallographic studies inform the design of this compound-based inhibitors?
- Packing interactions : Analyze crystal structures (e.g., N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide) to identify π-π stacking (3.5–4.0 Å) or halogen bonding (C-F···H-N, ~2.9 Å) that stabilize active conformations .
- Torsional flexibility : Adjust diallyl groups to minimize steric clashes in binding pockets (e.g., dihedral angles <30° for optimal fit) .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS. Major pathways include hydrolysis (amide cleavage) or oxidation (allyl group epoxidation) .
- Plasma stability : Incubate with human plasma (37°C, 1h) and quantify parent compound loss using UPLC-PDA. Use protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
